molecular formula C19H19FN4O2 B11389205 2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(3-phenylpropyl)-2H-1,2,3-triazole-4-carboxamide

2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(3-phenylpropyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11389205
M. Wt: 354.4 g/mol
InChI Key: RFSPICDDBFHQDO-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(3-phenylpropyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(3-phenylpropyl)-2H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a reaction between an azide and an alkyne.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a formaldehyde addition reaction.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with the appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(2-fluorophenyl)-5-(carboxylic acid)-N-(3-phenylpropyl)-2H-1,2,3-triazole-4-carboxamide.

    Reduction: Formation of 2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(3-phenylpropyl)-2H-1,2,3-triazole-4-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its triazole core, which is known for various biological activities.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(3-phenylpropyl)-2H-1,2,3-triazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π interactions, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds such as 1,2,3-triazole-4-carboxamide and 1,2,3-triazole-5-carboxamide share a similar core structure.

    Fluorophenyl Derivatives: Compounds like 2-fluorophenyl-1H-1,2,3-triazole and 2-fluorophenyl-4H-1,2,3-triazole are structurally related.

Uniqueness

The uniqueness of 2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(3-phenylpropyl)-2H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of the fluorophenyl group can enhance its stability and binding affinity, while the hydroxymethyl and carboxamide groups can provide additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C19H19FN4O2

Molecular Weight

354.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(3-phenylpropyl)triazole-4-carboxamide

InChI

InChI=1S/C19H19FN4O2/c20-15-10-4-5-11-17(15)24-22-16(13-25)18(23-24)19(26)21-12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11,25H,6,9,12-13H2,(H,21,26)

InChI Key

RFSPICDDBFHQDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=NN(N=C2CO)C3=CC=CC=C3F

Origin of Product

United States

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